molecular formula C25H25N5O5 B2992751 8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-43-5

8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2992751
CAS No.: 886901-43-5
M. Wt: 475.505
InChI Key: KRUQDOBBBFELDU-UHFFFAOYSA-N
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Description

8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O5 and its molecular weight is 475.505. The purity is usually 95%.
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Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-27-22-21(23(32)28(25(27)33)12-7-13-31)29-15-19(16-8-5-4-6-9-16)30(24(29)26-22)18-14-17(34-2)10-11-20(18)35-3/h4-6,8-11,14-15,31H,7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUQDOBBBFELDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex purine derivative with potential biological activities that warrant detailed investigation. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C25H25N5O5
  • Molecular Weight: 475.5 g/mol
  • CAS Number: 886901-43-5

The compound features a unique imidazo[2,1-f]purine structure that may contribute to its biological activity.

Research indicates that compounds in the imidazo[2,1-f]purine class can interact with various biological targets, including:

  • Adenosine Receptors (ARs): These receptors play crucial roles in cellular signaling and are implicated in numerous physiological processes. The compound's structure suggests potential affinity for both A1 and A2A adenosine receptors, which could influence cardiovascular and neuroprotective pathways .
  • Monoamine Oxidase (MAO) Inhibition: Some derivatives exhibit inhibitory effects on MAO-B, an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin .

Anticancer Properties

Several studies have explored the anticancer potential of imidazo[2,1-f]purines. For instance:

  • Cell Line Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values indicating effective growth inhibition in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
Cell LineIC50 (µM)
MCF70.46
NCI-H4600.39

Antimicrobial Activity

The compound also showed promising antimicrobial properties:

  • In Vitro Testing: It was effective against Staphylococcus aureus and methicillin-resistant strains (MRSA), suggesting potential as an antibacterial agent .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Methicillin-resistant S. aureus0.50 µg/mL

Case Studies

  • Study on Anticancer Efficacy:
    A recent study evaluated the compound's effectiveness against a panel of cancer cell lines, demonstrating significant selective toxicity towards MCF7 cells with an IC50 of 0.46 µM. This suggests that modifications to the imidazo[2,1-f]purine structure could enhance its anticancer properties .
  • Antimicrobial Evaluation:
    In a comparative study against various bacterial strains, the compound exhibited notable antibacterial activity with MIC values comparable to established antibiotics. This positions it as a candidate for further development in treating resistant bacterial infections .

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